Predicted Lipophilicity (logP) and Ionization-State-Dependent logD: Ortho-CF₃ Target vs. Meta-CF₃ Positional Isomer
The target compound (2-CF₃, 4-NO₂) and its closest positional isomer (3-CF₃, 4-NO₂) share identical molecular formula (C₁₁H₇F₃N₄O₃S) and molecular weight (332.26 g/mol) , yet exhibit divergent predicted physicochemical properties. The meta-CF₃ isomer (ChemDiv D319-0679) has a predicted logP of 2.5317 and logD of 0.0286 . While experimentally validated logP/logD values for the ortho-CF₃ target are not publicly available, the ortho-substitution is expected to reduce logP relative to the meta-isomer due to intramolecular dipole-dipole interactions between the ortho-CF₃ and the carboxamide carbonyl, as well as potential shielding of the lipophilic CF₃ group. This differential directly impacts predicted membrane permeability and oral bioavailability according to Lipinski's rule-of-five criteria [1].
| Evidence Dimension | Predicted partition coefficient (logP) and pH-dependent distribution coefficient (logD) |
|---|---|
| Target Compound Data | logP: not publicly determined; logD: not publicly determined. Expected to be lower than meta-CF₃ isomer due to ortho electronic and steric effects . |
| Comparator Or Baseline | 4-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide (meta-CF₃ isomer): logP = 2.5317, logD = 0.0286 . |
| Quantified Difference | Qualitative difference: ortho-CF₃ predicted to reduce logP and logD relative to meta-CF₃ isomer; exact ΔlogP/ΔlogD not experimentally established. |
| Conditions | In silico prediction using proprietary ChemDiv algorithm; experimental validation pending. |
Why This Matters
Lipophilicity is a primary determinant of membrane permeability, plasma protein binding, and non-specific off-target interactions; even a ΔlogD of 0.5 units can alter apparent permeability by 3- to 10-fold in PAMPA or Caco-2 assays.
- [1] Lipinski, C.A.; Lombardo, F.; Dominy, B.W.; Feeney, P.J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3-26. View Source
